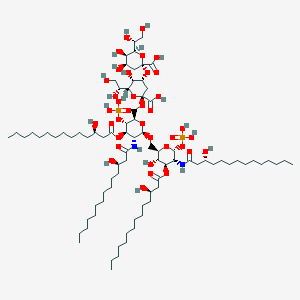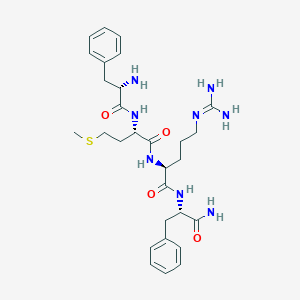
2,3-Dimethoxy-1,4,2,3-dioxadiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-1,4,2,3-dioxadiazinane, also known as DMDD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMDD is a cyclic nitramine that contains two methoxy groups at the 2 and 3 positions and a dioxadiazinane ring. This compound has a molecular formula of C6H10N2O4 and a molecular weight of 174.16 g/mol.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is not well understood, but it is believed to involve the release of nitrogen gas upon decomposition. This release of gas creates a high-pressure environment that can be harnessed for various applications.
Biochemical and Physiological Effects
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not harmful to humans or animals when handled properly.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is its high energy content, which makes it a valuable tool for studying energetic materials. However, its sensitivity to heat and moisture can make it difficult to handle and store. Additionally, its relatively high cost and complex synthesis process can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,3-Dimethoxy-1,4,2,3-dioxadiazinane. One area of interest is in the development of new energetic materials based on 2,3-Dimethoxy-1,4,2,3-dioxadiazinane. Researchers are also exploring the use of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane in the synthesis of other heterocyclic compounds. Additionally, there is potential for 2,3-Dimethoxy-1,4,2,3-dioxadiazinane to be used in the development of new pharmaceuticals and biologically active compounds.
Synthesis Methods
2,3-Dimethoxy-1,4,2,3-dioxadiazinane can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxyphenylacetonitrile with nitric acid, followed by reduction with sodium dithionite to form the intermediate 2,3-dimethoxyphenylacetohydroxamic acid. The final step involves the reaction of the intermediate with acetic anhydride and sulfuric acid to yield 2,3-Dimethoxy-1,4,2,3-dioxadiazinane.
Scientific Research Applications
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is in the development of energetic materials. 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been shown to have a high energy content and a low sensitivity to shock and friction, making it an ideal candidate for use in explosives and propellants.
properties
CAS RN |
142183-51-5 |
|---|---|
Product Name |
2,3-Dimethoxy-1,4,2,3-dioxadiazinane |
Molecular Formula |
C4H10N2O4 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2,3-dimethoxy-1,4,2,3-dioxadiazinane |
InChI |
InChI=1S/C4H10N2O4/c1-7-5-6(8-2)10-4-3-9-5/h3-4H2,1-2H3 |
InChI Key |
IOUBSZQOXYTWOT-UHFFFAOYSA-N |
SMILES |
CON1N(OCCO1)OC |
Canonical SMILES |
CON1N(OCCO1)OC |
synonyms |
1,4,2,3-Dioxadiazine,tetrahydro-2,3-dimethoxy-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)


![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)
![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)

![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)
